molecular formula C6H9N3O B572768 (4-Amino-6-methylpyrimidin-2-yl)methanol CAS No. 1263216-08-5

(4-Amino-6-methylpyrimidin-2-yl)methanol

Cat. No. B572768
M. Wt: 139.158
InChI Key: OJZIUFUOBWPRAX-UHFFFAOYSA-N
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Description

“(4-Amino-6-methylpyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is also known as Toxopyrimidine . This compound plays a role as a metabolite in Saccharomyces cerevisiae (a species of yeast) and Escherichia coli (a type of bacteria) .


Molecular Structure Analysis

The InChI code for “(4-Amino-6-methylpyrimidin-2-yl)methanol” is 1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) . The compound has a topological polar surface area of 72 Ų .


Physical And Chemical Properties Analysis

“(4-Amino-6-methylpyrimidin-2-yl)methanol” has a molecular weight of 139.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthetic Chemistry Applications

  • Lactonization Catalysts : Derivatives of (4-Amino-6-methylpyrimidin-2-yl)methanol, such as 4,4′‐Bis(2‐amino‐6‐methylpyrimidyl) Disulfide, have been explored for their potential in inducing lactonization of ω-hydroxy acids. This synthesis approach could be advantageous for creating complex lactone structures, crucial in various pharmaceutical and agrochemical compounds (Albericio et al., 2001).

  • Supramolecular Cocrystal Formation : The interaction of 2-amino-4-chloro-6methylpyrimidine derivatives with 4-methylbenzoic acid has led to the formation of supramolecular cocrystals. These findings are significant for the development of novel materials with potential applications in drug delivery systems and materials science (Khalib et al., 2015).

Materials Science and Catalysis

  • Molecular Structure Analysis : Research on compounds like dimethyl-(4-trifluromethyl-6-methylpyrimidine-2-thionate)thallium(III) highlights the unique ligational modes of pyrimidine derivatives. Such studies are crucial for the development of new materials with potential applications in electronics and catalysis (Rodríguez et al., 2003).

  • Catalytic Applications : The synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from (6-methylpyridin-2-yl)methanol demonstrates the compound's utility in catalytic reactions. This work is pertinent for the development of catalysts in synthetic organic chemistry (Percino et al., 2005).

properties

IUPAC Name

(4-amino-6-methylpyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-5(7)9-6(3-10)8-4/h2,10H,3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZIUFUOBWPRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-6-methylpyrimidin-2-yl)methanol

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